

# Osi-930 Off-Target Effects In Vitro: A Technical Support Resource

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## Compound of Interest

Compound Name: Osi-930

Cat. No.: B1683839

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of **Osi-930**. This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

## Kinase Inhibition Profile of Osi-930

**Osi-930** is a multi-targeted tyrosine kinase inhibitor. While it primarily targets c-Kit and VEGFR-2, it also exhibits inhibitory activity against a range of other kinases. The following table summarizes the in vitro inhibitory profile of **Osi-930** against a panel of kinases.

Target Kinase	IC50 (nM)	On-Target/Off-Target
c-Kit	9.5 - 80	On-Target
VEGFR-2 (KDR)	9 - 10.1	On-Target
CSF-1R	15	Off-Target
Flt-1	Potent Inhibition	Off-Target
c-Raf	Potent Inhibition	Off-Target
Lck	Potent Inhibition	Off-Target
PDGFR $\alpha$	Low Activity	Off-Target
PDGFR $\beta$	Low Activity	Off-Target
Flt-3	Low Activity	Off-Target
Abl	Low Activity	Off-Target

## Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to assist in study design and execution.

### In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for assessing the inhibitory activity of **Osi-930** against a specific kinase using an ELISA-based method.[\[1\]](#)

Materials:

- Recombinant kinase
- Kinase-specific substrate (e.g., poly(Glu, Tyr))
- 96-well microplate
- Assay buffer

- ATP
- **Osi-930** (or other test compound)
- Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
- TMB or other HRP substrate
- Stop solution
- Plate reader

Procedure:

- Coat a 96-well plate with the kinase-specific substrate.
- Wash the plate to remove any unbound substrate.
- Add the recombinant kinase to each well.
- Prepare serial dilutions of **Osi-930** and add to the wells. Include a vehicle control (e.g., DMSO).
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at the optimal temperature and time for the specific kinase.
- Stop the reaction by adding the stop solution.
- Wash the plate to remove ATP and unbound kinase.
- Add the anti-phosphotyrosine-HRP antibody to each well and incubate.
- Wash the plate to remove unbound antibody.
- Add the HRP substrate and incubate until color develops.
- Stop the color development with a stop solution.

- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the log of the **Osi-930** concentration.

## Cellular Proliferation Assay (CellTiter-Glo®)

This protocol describes how to measure the effect of **Osi-930** on the proliferation of a specific cell line.<sup>[1]</sup>

### Materials:

- Cancer cell line of interest (e.g., HMC-1)
- Complete cell culture medium
- 96-well clear bottom tissue culture plates
- **Osi-930**
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

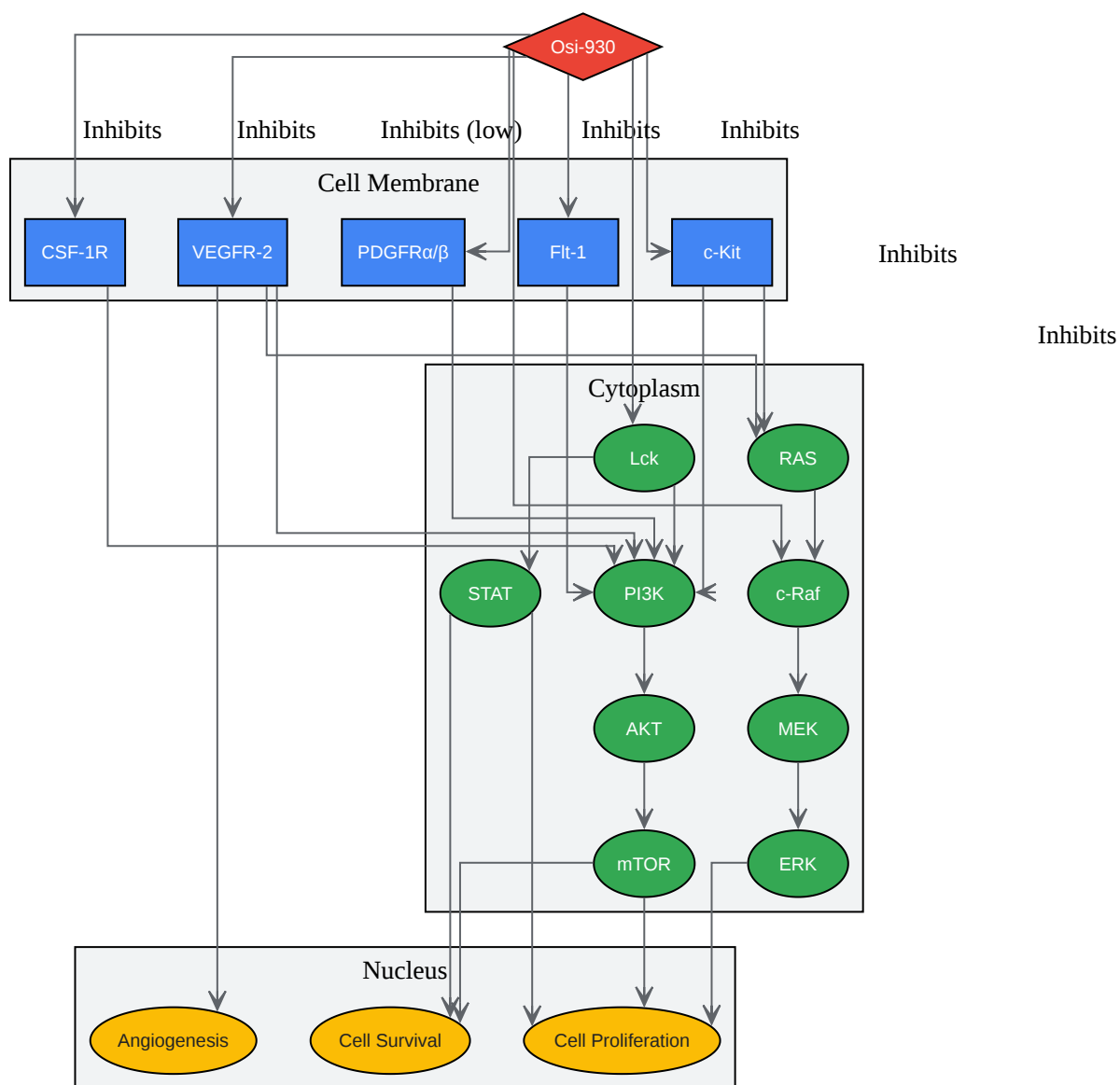
### Procedure:

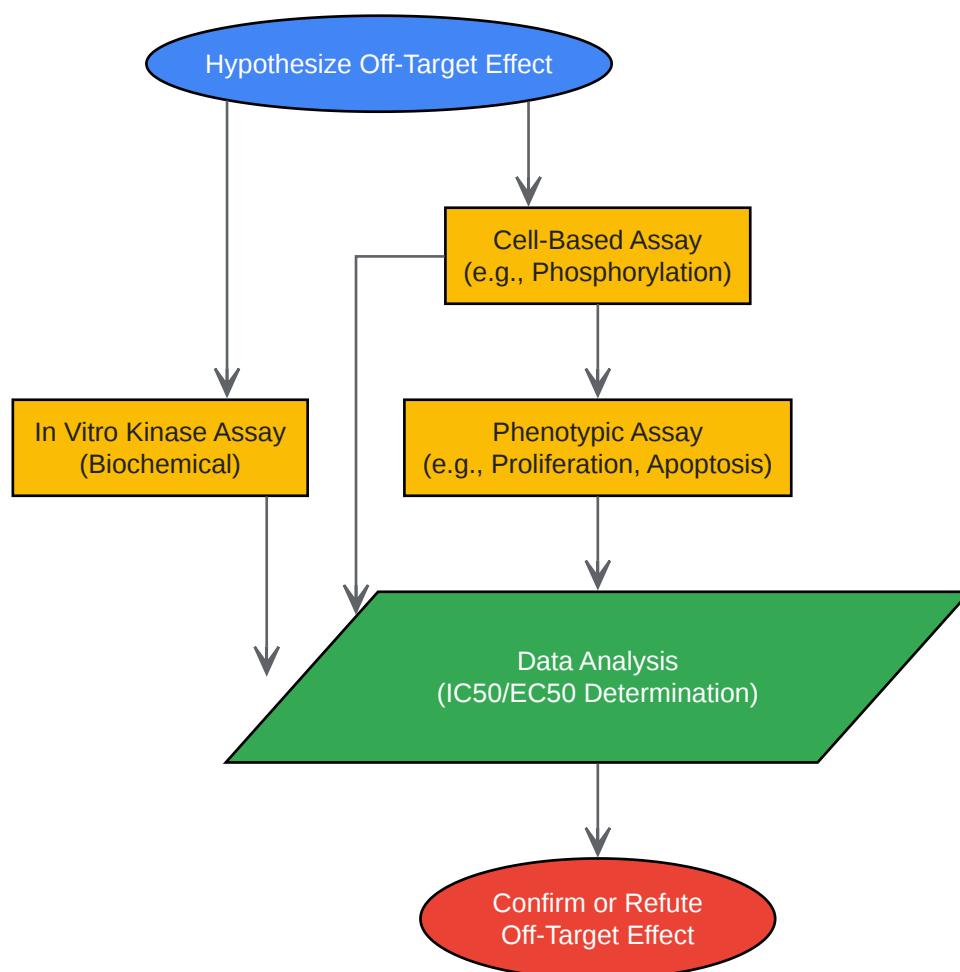
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Osi-930** in complete cell culture medium.
- Remove the medium from the wells and add the **Osi-930** dilutions. Include a vehicle control.
- Incubate the plate for the desired period (e.g., 72 hours).
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by **Osi-930** and a general experimental workflow for assessing its off-target effects.





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## References

- 1. selleckchem.com [selleckchem.com]
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